molecular formula C23H25N3O2 B6943470 N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]quinoline-4-carboxamide

N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]quinoline-4-carboxamide

Cat. No.: B6943470
M. Wt: 375.5 g/mol
InChI Key: PEFQYUPMPQDYEG-UHFFFAOYSA-N
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Description

N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]quinoline-4-carboxamide is a complex organic compound that features a quinoline core structure. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, holds promise in various fields of scientific research.

Properties

IUPAC Name

N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c27-23(21-11-12-24-22-10-5-4-9-20(21)22)25-15-19-17-26(13-6-14-28-19)16-18-7-2-1-3-8-18/h1-5,7-12,19H,6,13-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFQYUPMPQDYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(OC1)CNC(=O)C2=CC=NC3=CC=CC=C23)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]quinoline-4-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Oxazepane Ring Formation: The oxazepane ring can be formed by the cyclization of an appropriate amino alcohol with a suitable dihalide.

    Coupling Reaction: The final step involves coupling the quinoline core with the oxazepane derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of nitro or halogenated quinoline derivatives.

Scientific Research Applications

N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The oxazepane ring may enhance binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxamide: Lacks the oxazepane ring, making it less versatile in binding interactions.

    N-benzylquinoline-4-carboxamide: Lacks the oxazepane ring, potentially reducing its biological activity.

    N-[(4-methyl-1,4-oxazepan-2-yl)methyl]quinoline-4-carboxamide: Similar structure but with a methyl group instead of a benzyl group, which may affect its binding properties.

Uniqueness

N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]quinoline-4-carboxamide is unique due to the presence of both the quinoline core and the oxazepane ring, which together enhance its binding affinity and specificity for various biological targets. This dual functionality makes it a promising candidate for further research and development in multiple scientific fields.

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